molecular formula C10H13ClFN B1441320 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1269152-75-1

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1441320
CAS RN: 1269152-75-1
M. Wt: 201.67 g/mol
InChI Key: QJPDFYQLQINQDB-UHFFFAOYSA-N
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Description

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound . It is related to 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, which has a molecular weight of 236.12 .


Molecular Structure Analysis

The InChI code for 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a related compound, is 1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10 (7)9 (12)5-8 (6)11;/h5,13H,2-4H2,1H3;1H . This provides a basis for understanding the molecular structure of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Scientific Research Applications

Antiviral Agents

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride: has been explored for its potential as an antiviral agent. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new antiviral drugs .

Anticancer Research

In the realm of oncology, this compound’s structural framework is utilized to synthesize derivatives with significant anticancer activity. Research indicates that modifications of the tetrahydroquinoline scaffold can lead to compounds that exhibit promising activity against human cancer cell lines, making it a valuable entity in drug design for cancer therapeutics .

Neurodegenerative Disease Treatment

The compound’s influence on neurochemistry is under investigation, particularly its interaction with the NMDA receptor complex. Derivatives of tetrahydroquinoline are evaluated for their affinity to the PCP binding site of the NMDA receptor, which is implicated in neurodegenerative diseases. This research could lead to the development of treatments for conditions like Alzheimer’s disease .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of tetrahydroquinoline derivatives are well-documented. By synthesizing various derivatives of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, researchers aim to discover new medications that can effectively manage pain and inflammation, potentially with fewer side effects than existing drugs .

Antidepressant and Antipsychotic Drugs

The biochemical properties of this compound make it a candidate for the synthesis of antidepressant and antipsychotic drugs. Its influence on serotonin and dopamine receptors, which are crucial in mood regulation, is a key area of interest. Developing new therapeutic agents from this compound could provide alternatives to current treatments for mental health disorders .

Agricultural Chemicals

Beyond pharmaceuticals, 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride also finds application in the agrochemical industry. Its unique molecular structure is used in the development of advanced crop protection agents, such as potent and selective pesticides, contributing to more effective and sustainable agricultural practices .

Safety and Hazards

The safety information for 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a related compound, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-4-5-9(11)10-8(7)3-2-6-12-10;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPDFYQLQINQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

1269152-75-1
Record name Quinoline, 8-fluoro-1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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